molecular formula C12H8ClN3O3S2 B2722831 3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one CAS No. 882750-06-3

3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B2722831
CAS No.: 882750-06-3
M. Wt: 341.78
InChI Key: YTRNRQYDRKBIJX-XPYUXOTHSA-N
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Description

"3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one" is an organic compound that belongs to the class of thiazolone derivatives. The presence of the nitrophenyl and thiazolone moieties makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one" typically involves a multi-step process:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-3-(4-nitrophenyl)-2-propenal and thiourea.

  • Reaction Conditions: The starting materials undergo a condensation reaction under acidic or basic conditions to form the thiazolone ring.

  • Purification: The final compound is purified using recrystallization or column chromatography.

Industrial Production Methods

While the synthetic routes are well-established in laboratory settings, industrial production may require optimization for scale-up. Factors such as reaction time, temperature, and yield are carefully controlled to ensure efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: The thiazolone moiety can undergo oxidation to form sulfone derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in significant changes in the compound's properties.

  • Substitution: Halogen atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Catalytic hydrogenation or reagents such as sodium borohydride.

  • Substitution: Nucleophilic reagents such as amines or alcohols.

Major Products Formed

  • Oxidation: Sulfone derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various functionalized thiazolone derivatives.

Scientific Research Applications

"3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one" has diverse applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential antimicrobial and anticancer properties.

  • Medicine: Explored as a candidate for drug development due to its unique structure.

  • Industry: Employed in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Compared to other thiazolone derivatives, "3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one" stands out due to its unique combination of functional groups.

List of Similar Compounds

  • 2-Amino-4-phenylthiazole

  • 3-(2-Chlorophenyl)-2-thioxo-1,3-thiazolan-4-one

  • 4-Nitrophenylthiazolone

Each of these compounds shares structural similarities with "this compound," but the specific arrangement and types of functional groups provide unique properties and applications.

And there you have it! A detailed journey into the world of "this compound". Let me know how else I can help you explore this compound.

Properties

IUPAC Name

3-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S2/c13-9(6-14-15-11(17)7-21-12(15)20)5-8-1-3-10(4-2-8)16(18)19/h1-6H,7H2/b9-5-,14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNRQYDRKBIJX-XPYUXOTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)N=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=S)S1)/N=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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